molecular formula C26H37NO4 B580227 N-Cyclopropyl Bimatoprost

N-Cyclopropyl Bimatoprost

Cat. No.: B580227
M. Wt: 427.6 g/mol
InChI Key: DOLPNGMQVSAVIX-DVTMXPNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bimatoprost cyclopropyl amide is a synthetic analog of prostamide and prostaglandin. It is structurally related to bimatoprost, a well-known medication used to treat high intraocular pressure in conditions such as glaucoma. Bimatoprost cyclopropyl amide is designed to mimic the activity of natural prostaglandins, which play a crucial role in various physiological processes.

Scientific Research Applications

Bimatoprost cyclopropyl amide has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandin analogs.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as glaucoma and ocular hypertension.

    Industry: Used in the development of new pharmaceuticals and cosmetic products .

Mechanism of Action

Mode of Action

Bimatoprost mimics the activity of prostamides, specifically prostaglandin F2α . It interacts with its targets, the prostamide receptors, leading to the stimulation of aqueous humor outflow . This action helps in relieving elevated intraocular pressure and decreasing the risk of optic nerve damage .

Biochemical Pathways

Bimatoprost appears to mimic the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2) . The interaction of Bimatoprost with prostamide receptors leads to a remodeling of the conventional and uveoscleral outflow pathways . This remodeling is suggestive of an enhancement of both conventional (pressure-sensitive) and uveoscleral (pressure-insensitive) outflow in humans .

Pharmacokinetics

Bimatoprost is absorbed and eliminated quickly from the systemic circulation following ocular dosing . It appears rapidly in the blood, reaching maximum levels within 10 minutes . After reaching maximum levels, blood concentrations of Bimatoprost rapidly decline and are below 0.025 ng/mL within 1 to 1.5 hours of dosing . There is no systemic accumulation of Bimatoprost following daily ocular administration for 14 days .

Result of Action

The primary result of Bimatoprost’s action is the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . By mildly stimulating aqueous humor outflow, Bimatoprost relieves elevated intraocular pressure and decreases the risk of optic nerve damage . This makes it a highly efficacious ocular hypotensive agent .

Action Environment

The action of Bimatoprost is influenced by the environment within the eye, particularly the trabecular meshwork where the prostamide receptors are located . The drug’s efficacy and stability can be affected by factors such as the presence of other medications, the pH of the tear film, and the health of the eye’s surface.

Safety and Hazards

Bimatoprost is harmful if swallowed and may damage fertility or the unborn child . It should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

Bimatoprost implant (Durysta™), developed by Allergan, is a sustained-release drug delivery system containing bimatoprost . It received its first approval in March 2020, in the USA, for use to reduce intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) . Allergan’s clinical development program for bimatoprost implant is ongoing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bimatoprost cyclopropyl amide involves several key steps:

Industrial Production Methods

The industrial production of bimatoprost cyclopropyl amide follows similar steps as the synthetic route but is optimized for large-scale production. The process involves the use of readily available raw materials, cost-effective reagents, and efficient reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bimatoprost cyclopropyl amide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is bimatoprost cyclopropyl amide, which is obtained in high yield and purity through the optimized synthetic route .

Comparison with Similar Compounds

Bimatoprost cyclopropyl amide is similar to other prostaglandin analogs, such as latanoprost, travoprost, and unoprostone. it is unique in that it has an ethyl amide group instead of an isopropyl-ester group on the C-1 carbon of the α-chain. This structural difference contributes to its distinct pharmacological properties and therapeutic effects .

List of Similar Compounds

  • Latanoprost
  • Travoprost
  • Unoprostone

Conclusion

Bimatoprost cyclopropyl amide is a synthetic prostaglandin analog with significant potential in various scientific and medical fields. Its unique structure and mechanism of action make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31)/b6-1-,17-16+/t21-,22+,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLPNGMQVSAVIX-DVTMXPNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopropyl Bimatoprost
Reactant of Route 2
Reactant of Route 2
N-Cyclopropyl Bimatoprost
Reactant of Route 3
N-Cyclopropyl Bimatoprost
Reactant of Route 4
N-Cyclopropyl Bimatoprost
Reactant of Route 5
N-Cyclopropyl Bimatoprost
Reactant of Route 6
N-Cyclopropyl Bimatoprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.